![molecular formula C8H7NO2S B060917 [5-(2-Thienyl)-3-isoxazolyl]methanol CAS No. 194491-44-6](/img/structure/B60917.png)
[5-(2-Thienyl)-3-isoxazolyl]methanol
Overview
Description
[5-(2-Thienyl)-3-isoxazolyl]methanol (CAS: 194491-44-6) is a heterocyclic compound with the molecular formula C₈H₇NO₂S and a molecular weight of 181.21 g/mol . Structurally, it features an isoxazole ring substituted at the 5-position with a thiophene group and a hydroxymethyl group at the 3-position. This compound has gained attention in antimicrobial research due to its role as an AgrA-DNA binding inhibitor, specifically targeting the virulence regulation system in Staphylococcus aureus .
Mechanism of Action
Target of Action
The primary target of [5-(2-Thienyl)-3-isoxazolyl]methanol, also known as Compound D, is AgrA-DNA . AgrA is a response regulator that plays a crucial role in the quorum sensing system of Staphylococcus aureus .
Mode of Action
Compound D acts as an inhibitor of AgrA-DNA binding . By binding to AgrA, it prevents the interaction between AgrA and DNA, thereby disrupting the quorum sensing system of S. aureus .
Pharmacokinetics
Its solubility in dmso is known to be 100 mg/ml , which suggests that it may have good bioavailability when administered in a suitable formulation.
Result of Action
By inhibiting the AgrA-DNA binding, Compound D disrupts the quorum sensing system of S. aureus, potentially leading to a decrease in virulence and biofilm formation . This could make S. aureus more susceptible to the immune system and antibiotics.
Biochemical Analysis
Biochemical Properties
[5-(2-Thienyl)-3-isoxazolyl]methanol plays a significant role in biochemical reactions, particularly in the context of bacterial infections. It interacts with AgrA, a response regulator in the accessory gene regulator (agr) system of Staphylococcus aureus . The nature of this interaction is inhibitory, preventing AgrA from binding to DNA and thus disrupting the agr system .
Cellular Effects
The effects of this compound on cells are primarily related to its impact on the agr system of S. aureus . By inhibiting AgrA-DNA binding, it disrupts quorum sensing, a process that bacteria use to regulate gene expression in response to changes in cell-population density . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of AgrA-DNA binding . AgrA is a response regulator that, when activated, binds to DNA to regulate the transcription of target genes . By inhibiting this binding, this compound prevents AgrA from exerting its regulatory effects, thereby disrupting the agr system .
Biological Activity
[5-(2-Thienyl)-3-isoxazolyl]methanol, also known as Compound D, is a chemical compound that has garnered attention for its biological activities, particularly as an AgrA-DNA binding inhibitor. This compound is primarily studied within the context of its potential therapeutic applications against Staphylococcus aureus infections and other biological pathways.
The primary mechanism of this compound involves its inhibition of the AgrA protein, a key regulator of virulence gene expression in Staphylococcus aureus. By binding to AgrA-DNA complexes, this compound disrupts the expression of virulence factors, which are critical for the pathogenicity of this bacterium. This action positions this compound as a promising candidate for developing new anti-infective agents targeting bacterial infections, particularly those caused by antibiotic-resistant strains .
Biological Activities
The biological activity of this compound extends beyond its antibacterial properties. Research indicates that it may influence several cellular pathways:
- Anti-infection : Effective against various bacterial strains, including those resistant to traditional antibiotics.
- Apoptosis and Autophagy : Potentially modulates cell death pathways, which could be beneficial in cancer therapy.
- Cell Cycle Regulation : Impacts DNA damage response mechanisms, suggesting a role in cancer prevention or treatment.
- Neuronal Signaling : May interact with neurotransmitter systems, indicating possible neuroprotective effects .
Antibacterial Activity
In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness at low concentrations, making it a candidate for further development as an antibiotic. Comparative studies with standard antibiotics show that this compound can inhibit bacterial growth more effectively than some existing treatments .
Cytotoxicity and Safety Profile
Toxicological assessments reveal that this compound has a favorable safety profile at therapeutic doses. Studies involving mammalian cell lines indicate minimal cytotoxic effects, which is critical for its potential use in clinical settings .
Case Studies
- Staphylococcus aureus Infection Model : In a controlled study using murine models infected with S. aureus, administration of this compound resulted in reduced bacterial load and improved survival rates compared to untreated controls. This highlights its potential as a therapeutic agent in managing bacterial infections .
- Cancer Cell Line Studies : In vitro experiments on various cancer cell lines have shown that this compound induces apoptosis through the activation of caspase pathways. These findings suggest its dual role as an antibacterial and anticancer agent .
Data Summary
Scientific Research Applications
Inhibition of AgrA
The primary application of [5-(2-Thienyl)-3-isoxazolyl]methanol lies in its ability to inhibit AgrA, a transcription factor that plays a crucial role in the virulence of Staphylococcus aureus. AgrA regulates the expression of virulence genes, including those responsible for toxin production and biofilm formation. By binding to AgrA, this compound disrupts its interaction with DNA, thereby inhibiting the expression of these critical virulence factors .
Potential Antibiotic Development
Given its mechanism of action, this compound is being investigated as a candidate for novel antibiotic therapies against S. aureus infections. This is particularly relevant in the context of increasing antibiotic resistance, where traditional treatments are becoming less effective .
Synthetic Routes
Several synthetic methods have been developed for producing this compound. Common approaches include:
- Condensation Reactions : Utilizing thienyl aldehydes and isoxazole derivatives.
- Functional Group Transformations : Modifying the hydroxymethyl group to create analogs with enhanced biological activities.
These synthetic routes facilitate the exploration of derivatives that may exhibit improved efficacy or reduced toxicity.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a lead compound for developing new antibiotics. Its ability to inhibit bacterial communication pathways makes it a valuable tool for studying bacterial pathogenesis and developing therapeutic strategies .
Agricultural Chemistry
The compound's reactivity also opens avenues for applications in agricultural chemistry, particularly in designing agrochemicals that can disrupt microbial pathogens affecting crops. Its structural characteristics allow for modifications that could enhance its efficacy against specific plant pathogens.
Study on AgrA Inhibition
Research conducted by Leonard et al. (2012) identified a hydrophobic cleft in the LytTR domain of AgrA as a target for small molecule interactions that inhibit DNA binding. This study provided foundational insights into how this compound interacts with AgrA and highlighted its potential as a therapeutic agent against S. aureus infections .
Interaction Studies
Quantitative assessments using biophysical techniques such as surface plasmon resonance and fluorescence spectroscopy have been employed to evaluate the binding affinity of this compound with AgrA. These studies elucidate the molecular mechanisms underlying its biological activity and help identify potential therapeutic targets .
Comparison with Structural Analogues
The unique structural features of this compound distinguish it from other compounds within the isoxazole family. Below is a comparison table highlighting notable analogues:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
3-(Thiophen-2-yl)-1,2-oxazol-5-yl]methanol | Contains a thiophenyl group | Different positioning of functional groups |
5-(Furanyl)-3-isoxazolylmethanol | Furanyl substituent instead of thienyl | Exhibits different biological activities |
4-(Thiazol-2-yl)-1,2-oxazol-3-ol | Thiazole ring replaces thienyl | Potentially different pharmacological profiles |
These analogues illustrate variations in biological activity and chemical properties due to differences in substituents and ring structures.
Q & A
Q. What synthetic methodologies are reported for [5-(2-Thienyl)-3-isoxazolyl]methanol, and how can purity be optimized?
Level : Basic
Answer :
The synthesis of isoxazole derivatives like this compound typically involves cyclocondensation reactions. For example, similar compounds (e.g., α4β2-nAChR agonists) are synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes, followed by functional group modifications . Key steps include:
- Purification : Gradient elution (e.g., 10–100% acetonitrile/water) on reverse-phase HPLC.
- Purity Validation : High-resolution mass spectrometry (HRMS) and analytical HPLC (≥98% purity threshold) .
For optimization, ensure inert reaction conditions (argon atmosphere) and stoichiometric control of reactants to minimize byproducts.
Q. How does this compound interact with AgrAC, and what techniques validate this binding?
Level : Advanced
Answer :
this compound binds to the LytTR domain of AgrAC, a bacterial virulence regulator, as identified via fragment-based NMR screening. Methodological insights:
- NMR Technique : WATERGATE W5 LOGSY experiments detect binding by inversion of compound spectra upon AgrAC addition .
- Binding Site Mapping : Saturation transfer difference (STD) NMR or mutagenesis (e.g., alanine scanning) can pinpoint residues critical for interaction.
Advanced studies should combine X-ray crystallography to resolve the binding pose and surface plasmon resonance (SPR) for affinity quantification (e.g., Kd values).
Q. What analytical techniques confirm the structural integrity of this compound?
Level : Basic
Answer :
Critical techniques include:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm thienyl and isoxazole proton environments.
- Mass Spectrometry : HRMS for molecular formula validation (e.g., [M+H]<sup>+</sup> ion matching theoretical mass).
- Chromatography : UPLC-PDA to assess purity (>98%) and detect trace impurities .
For stability, conduct accelerated degradation studies under varied pH/temperature and monitor via LC-MS.
Q. How can researchers resolve contradictions in reported binding affinities of isoxazole derivatives for bacterial targets?
Level : Advanced
Answer :
Discrepancies may arise from:
- Experimental Conditions : Buffer composition (e.g., ionic strength) or temperature. Standardize assays using TRIS-HCl (pH 7.4, 25°C) .
- Target Conformation : AgrAC may adopt inactive/active states. Use circular dichroism (CD) to confirm structural integrity.
- Data Normalization : Reference internal controls (e.g., known binders like 4-phenoxyphenol) in NMR or SPR assays .
Advanced approaches: Molecular dynamics simulations to model ligand-induced conformational changes.
Q. What physicochemical properties of this compound are critical for in vitro assays?
Level : Basic
Answer :
Key properties include:
- Solubility : Test in DMSO (≥10 mM stock) and aqueous buffers (e.g., PBS). Adjust with co-solvents (≤0.1% Tween-80) .
- LogP : Predicted ~2.1 (thienyl and isoxazole hydrophobicity). Validate via shake-flask method.
- Stability : Monitor degradation in PBS (37°C, 24h) using LC-MS. Store at -20°C under desiccation.
Q. What in vivo models are suitable for studying this compound’s efficacy in bacterial pathogenesis?
Level : Advanced
Answer :
- Murine Infection Models : Evaluate Staphylococcus aureus burden in systemic or skin abscess models. Administer compound via IP (10–50 mg/kg) .
- Gene Expression Profiling : qRT-PCR to measure agr operon downregulation (e.g., reduced hla toxin expression).
- PK/PD Studies : Measure plasma half-life (LC-MS/MS) and correlate with MIC values. Optimize dosing using allometric scaling.
Comparison with Similar Compounds
Key Characteristics:
- Mechanism : Binds to the hydrophobic cleft in the LytTR domain of AgrA, disrupting its interaction with DNA and inhibiting quorum sensing .
- Applications : Investigated for mitigating antibiotic resistance in S. aureus infections .
- Synthesis : Typically prepared via cyclization reactions involving thiophene and isoxazole precursors, though detailed synthetic protocols are proprietary .
Structural Analogs
A. (3-Methylisoxazol-5-yl)methanol (CAS: 14716-89-3)
- Molecular Formula: C₅H₇NO₂
- Key Differences : Lacks the thiophene substituent, featuring a methyl group instead.
B. 5-(2-Chlorophenyl)-3-[(2,5-dichlorophenoxy)methyl]isoxazole (CAS: 339019-75-9)
- Molecular Formula: C₁₆H₁₀Cl₃NO₂
- Key Differences: Chlorophenyl and dichlorophenoxy substituents enhance halogen bonding but increase steric bulk.
- Activity : Exhibits antimicrobial properties, though its mechanism differs from AgrA inhibition .
C. 4-Aryl-5-(5-methylisoxazol-3-yl)-1,2,4-triazol-3-thiols
- Structure : Combines isoxazole with triazole and thiol groups.
- Activity : Targets bacterial enzymes (e.g., topoisomerases) rather than quorum sensing systems .
Functional Analogs (AgrA Inhibitors)
Compounds identified alongside [5-(2-Thienyl)-3-isoxazolyl]methanol in NMR-based screens include:
Compound Name | Molecular Formula | Key Features | Binding Affinity to AgrAC |
---|---|---|---|
4-Phenoxyphenol | C₁₂H₁₀O₂ | Phenolic ether | Moderate |
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid | C₁₁H₉NO₂S | Thiazole-carboxylic acid | High |
This compound | C₈H₇NO₂S | Thiophene-isoxazole-methanol | High (specific H-bonds) |
9H-Xanthene-9-carboxylic acid | C₁₄H₁₀O₃ | Polycyclic carboxylic acid | Low |
Key Findings :
- This compound exhibits superior binding due to hydrogen bonding between its hydroxymethyl group and AgrA residues (e.g., Arg211) and hydrophobic interactions from the thiophene ring .
Pharmacological and Physicochemical Comparison
Parameter | This compound | (3-Methylisoxazol-5-yl)methanol | 5-(2-Chlorophenyl)-3-[(2,5-dichlorophenoxy)methyl]isoxazole |
---|---|---|---|
Molecular Weight | 181.21 g/mol | 113.12 g/mol | 354.6 g/mol |
LogP (Predicted) | 1.5–2.0 | 0.8–1.2 | 5.4 |
Hydrogen Bond Donors | 1 (hydroxyl) | 1 (hydroxyl) | 0 |
Biological Target | AgrA-DNA | N/A | Broad-spectrum antimicrobial |
Insights :
- The thiophene group in this compound enhances lipophilicity (LogP ~2.0), facilitating penetration into bacterial membranes .
- Halogenated analogs (e.g., dichlorophenoxy derivatives) exhibit higher LogP values but may suffer from toxicity and poor solubility .
Research and Development Status
- Challenges : Optimization of pharmacokinetics (e.g., oral bioavailability) and mitigation of off-target effects are ongoing .
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c10-5-6-4-7(11-9-6)8-2-1-3-12-8/h1-4,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAGDHXVPCSWLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380175 | |
Record name | [5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194491-44-6 | |
Record name | [5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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